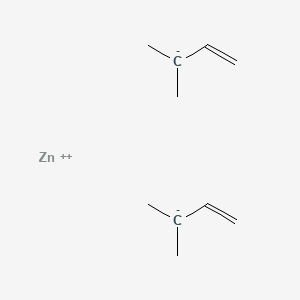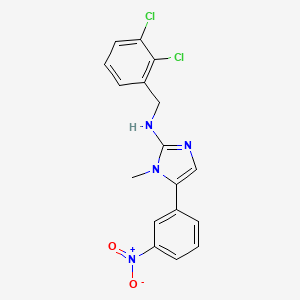
5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole: is a complex organic compound that features a tetrazole ring substituted with a cyclododecylidenehydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole typically involves the reaction of cyclododecylidenehydrazine with a tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block for more complex structures.
Biology: In biological research, it may be used to study the interactions of tetrazole derivatives with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
- 3-(2-cyclododecylidenehydrazinyl)-6-methyl-2H-1,2,4-triazin-5-one
- 2-Cyclododecylidene-N-(2-methoxyethyl)hydrazinecarbothioamide
- ethyl 4-[[2-(2-cyclododecylidenehydrazinyl)-2-oxoacetyl]amino]benzoate
Comparison: Compared to these similar compounds, 5-(2-cyclododecylidenehydrazinyl)-1H-tetrazole is unique due to its specific structural features and the presence of the tetrazole ring. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
300804-01-7 |
|---|---|
Molecular Formula |
C13H24N6 |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H24N6/c1-2-4-6-8-10-12(11-9-7-5-3-1)14-15-13-16-18-19-17-13/h1-11H2,(H2,15,16,17,18,19) |
InChI Key |
MMEMZZTXJSJWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC2=NNN=N2)CCCCC1 |
solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)











![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)
